N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
This compound is a derivative of benzo[d][1,2,3]triazin-3(4H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex ring system based on the benzo[d][1,2,3]triazin-3(4H)-one structure, with additional functional groups attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the presence of a carboxamide group could make it reactive towards acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its reactivity and the presence of a carboxamide group could influence its solubility .Scientific Research Applications
Scientific Research Applications
Antimicrobial Agents : Compounds bearing structural similarities, especially those with fluoroquinolone cores, have been extensively studied for their antimicrobial properties. For example, the synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties has shown significant antimicrobial activity, highlighting the potential of these structures in developing new antibiotics (Bawazir & Abdel-Rahman, 2018).
Structure-Activity Relationships : The exploration of structure-activity relationships (SAR) in compounds similar to "N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide" can lead to the identification of molecular features critical for biological activity. This has been demonstrated in studies such as the analysis of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which discuss how specific substitutions impact antibacterial efficacy (Koga et al., 1980).
Synthesis of Novel Compounds : The development of new synthetic methodologies allows for the creation of novel compounds that can be tested for a variety of biological activities. The synthesis of quinoxalinecarboazides and their potential reactions presents a case where novel heterocyclic compounds are generated, which could serve as a basis for further pharmacological exploration (Moustafa, 2000).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with these targets is likely to involve binding to both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The primary result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function.
Future Directions
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-11-5-6-13-12(9-11)18(27)25(24-23-13)8-7-20-17(26)16-10-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBKIFJCYSJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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